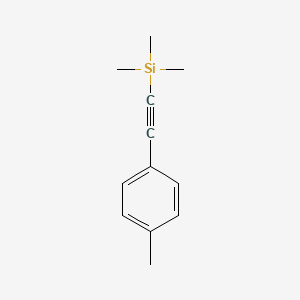

三甲基(对甲苯乙炔基)硅烷

描述

Trimethyl(p-tolylethynyl)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and synthetic chemistry. While the provided papers do not directly discuss trimethyl(p-tolylethynyl)silane, they do provide insights into related compounds and their chemistry, which can be informative for understanding the behavior and characteristics of trimethyl(p-tolylethynyl)silane.

Synthesis Analysis

The synthesis of organosilicon compounds can involve multiple steps and reagents. For example, the synthesis of octakis(trimethylsilyl)cyclotetrasilane, a related compound, is achieved through the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane . This process suggests that high temperatures can facilitate the formation of cyclic silane structures. Similarly, trimethyl[o-[bromo(p-tolylsulfonyl)methyl]benzyl]silane is prepared from a sulfone precursor using n-BuLi and bromine, indicating the use of organolithium reagents in the synthesis of complex organosilicon compounds . These methods may be relevant to the synthesis of trimethyl(p-tolylethynyl)silane, as they highlight the use of halogenated intermediates and the potential for rearrangements and eliminations in the synthesis of organosilicon compounds.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be elucidated using various analytical techniques, such as X-ray crystallography. Preliminary results from the X-ray structure determination of octakis(trimethylsilyl)cyclotetrasilane indicate a planar four-membered ring . This structural information is crucial as it can influence the reactivity and stability of the compound. In the case of trimethyl(p-tolylethynyl)silane, similar structural analyses would be necessary to understand its molecular geometry and electronic distribution, which are important for predicting its reactivity.

Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. For instance, the reaction of a trimethylsilyl sulfone with TBAF leads to the formation of o-quinodimethanes and benzocyclobutenes, demonstrating the potential for ring closure and sigmatropic rearrangements . These reactions are indicative of the versatility of organosilicon chemistry and suggest that trimethyl(p-tolylethynyl)silane could also participate in similar transformations, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, a study on trimethyl(phenylethynyl)silane using 13C Fourier-transform NMR spectroscopy provides evidence for π-bonding interactions between the silicon and carbon atoms, which can affect the compound's chemical behavior . Such interactions are important for understanding the reactivity and stability of trimethyl(p-tolylethynyl)silane. Additionally, the ease of handling and the stability of triorganyl(2,4,6-trimethoxyphenyl)silanes under mild conditions suggest that trimethyl(p-tolylethynyl)silane may also exhibit favorable handling properties and stability .

科学研究应用

合成和化学反应

- 3H-吡唑的合成: 三甲基(甲苯磺酰乙炔基)硅烷发生反应,生成3H-吡唑,其在制药和农用化学品中具有应用 (Vasin, Markelova, Bezrukova, Petrov, & Razin, 2016).

- 二卤亚甲基转移: 三甲基(三卤甲基)硅烷,包括三甲基(对甲苯乙炔基)硅烷的衍生物,在有机合成中用作二卤亚甲基转移剂 (Cunico & Chou, 1978).

分子研究

- 键合研究: 对三甲基(苯乙炔基)硅烷的研究提供了对硅碳键合的见解,这对于理解有机硅化合物的行为至关重要 (Levy, White, & Cargioli, 1972).

材料科学应用

- 聚合物合成: 像三甲基(丙炔氧基)硅烷这样的化合物的激光诱导聚合导致有机硅聚合物的形成,表明在材料科学中具有潜在应用 (Pola et al., 2001).

表面改性

- 表面改性: 使用甲氧基硅烷和三烷基甲氧基硅烷(它们可以从三甲基(对甲苯乙炔基)硅烷衍生)对二氧化硅进行表面改性,从而产生亲水、疏水和超疏水特性 (García, Benito, Guzmán, & Tiemblo, 2007).

各种化学合成

- β-三氟甲基苯乙烯的合成: (E)-三甲基-(3,3,3-三氟丙-1-烯基)硅烷用于 Hiyama 交叉偶联反应,以生成 β-三氟甲基苯乙烯衍生物 (Omote et al., 2012).

- 气相聚合: 三甲基(2-丙炔氧基)硅烷(与三甲基(对甲苯乙炔基)硅烷相关的化合物)的 ArF 激光光解用于气相聚合以生成聚三甲基硅氧基取代的聚合物,表明具有先进聚合物合成的潜力 (Pola & Morita, 1997).

有机金属化学

- 芳基乙炔的硅化: 使用像三丁基(三甲基甲硅烷基)锡这样的化合物(衍生自三甲基(对甲苯乙炔基)硅烷)对芳基乙炔进行硅化,提供了对有机金属反应机理和应用的见解 (Endo et al., 2007).

高级有机合成

- 六取代苯的合成: 研究表明三甲基-苯乙炔基-硅烷在六取代苯的合成中得到应用,这是生产复杂有机化合物的关键步骤 (Li-shan, 2012).

电化学应用

- 电化学还原: 芳基三甲基硅烷(如三甲基(对甲苯乙炔基)硅烷)用于电化学还原过程中,为甲硅烷基取代的环己-1,4-二烯提供了一条途径,其在合成有机化学中具有应用 (Eaborn, Jackson, & Pearce, 1974).

安全和危害

Trimethyl(p-tolylethynyl)silane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

While specific future directions for Trimethyl(p-tolylethynyl)silane are not explicitly mentioned in the available resources, it is worth noting that organosilicon compounds like this one are of significant interest in the field of synthetic chemistry. They are often used in the production of various materials and in the development of new synthetic methodologies .

属性

IUPAC Name |

trimethyl-[2-(4-methylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459037 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(p-tolylethynyl)silane | |

CAS RN |

4186-14-5 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

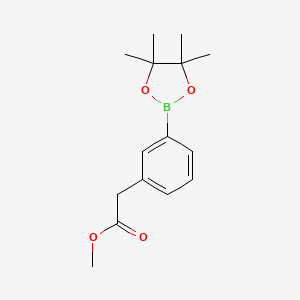

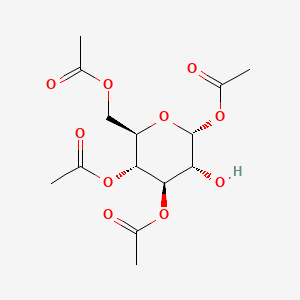

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

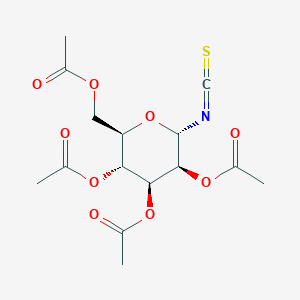

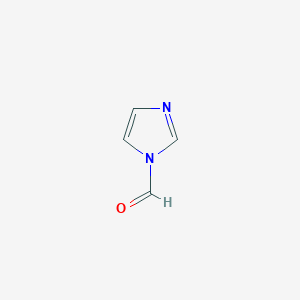

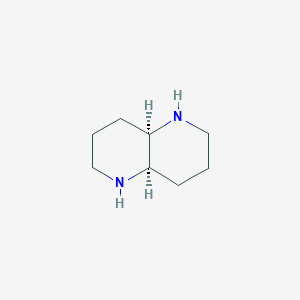

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)